molecular formula C31H36BrNO3 B192806 Donepezilbenzyl bromide CAS No. 844694-85-5

Donepezilbenzyl bromide

Cat. No.: B192806
CAS No.: 844694-85-5
M. Wt: 550.5 g/mol
InChI Key: SSZOWVQOUFMSCQ-UHFFFAOYSA-M
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Description

Donepezilbenzyl bromide, also known as 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidinium bromide, is a quaternary ammonium salt derivative of donepezil. Donepezil is a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease and other forms of dementia. This compound is considered a potential impurity of donepezil and is often studied for its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of donepezilbenzyl bromide typically involves the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde. This reaction is followed by the bromination of the resulting intermediate using bromomethylbenzene. The final product is obtained by hydrogenation using platinum oxide as a catalyst in methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes scalability and cost-effectiveness. The use of alkali metal carbonates instead of more hazardous bases like n-butyllithium enhances the method’s efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Donepezilbenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in an acidic medium.

    Substitution: Bromomethylbenzene in the presence of a suitable base.

Major Products:

Mechanism of Action

Donepezilbenzyl bromide exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. The increased levels of acetylcholine in the synaptic cleft help alleviate the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: Donepezilbenzyl bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties compared to its parent compound and other analogues. This structural uniqueness makes it a valuable reference standard in pharmaceutical quality control and research .

Properties

IUPAC Name

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOWVQOUFMSCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844694-85-5
Record name Donepezilbenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DONEPEZILBENZYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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